molecular formula C12H11Br2N5 B14705932 5-[(e)-(2,5-Dibromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine CAS No. 24749-10-8

5-[(e)-(2,5-Dibromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine

Cat. No.: B14705932
CAS No.: 24749-10-8
M. Wt: 385.06 g/mol
InChI Key: UADJIKFHMVGAEY-UHFFFAOYSA-N
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Description

5-[(e)-(2,5-Dibromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine: is a compound that belongs to the class of azo dyes, which are characterized by the presence of an azo group (-N=N-) linking two aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(e)-(2,5-Dibromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine typically involves the diazotization of 2,5-dibromoaniline followed by coupling with 4,6-dimethylpyrimidin-2-amine. The reaction conditions often include acidic environments to facilitate the diazotization process and controlled temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters is common to ensure product quality and safety.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of nitroso derivatives.

    Reduction: Reduction of the azo group can yield amine derivatives, which may have different biological activities.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are frequently used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: Nitroso derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the introduced functional groups.

Scientific Research Applications

Chemistry: The compound is used as a precursor in the synthesis of more complex azo dyes and heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound is studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological macromolecules, such as DNA and proteins, is of particular interest.

Medicine: The compound’s derivatives are explored for their therapeutic potential, including anti-inflammatory and antiviral activities. Research is ongoing to develop new drugs based on its structure.

Industry: In the industrial sector, the compound is used in the production of dyes and pigments. Its stability and vibrant color make it suitable for applications in textiles, inks, and coatings.

Mechanism of Action

The mechanism of action of 5-[(e)-(2,5-Dibromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine involves its interaction with cellular components. The compound can intercalate into DNA, disrupting replication and transcription processes. Additionally, it can bind to proteins, altering their function and leading to cellular stress and apoptosis. The exact molecular targets and pathways are still under investigation, but its ability to induce oxidative stress and modulate signaling pathways is well-documented.

Comparison with Similar Compounds

  • 4-[(e)-(2,5-Dibromophenyl)diazenyl]-3,5-dimethylpyridine-2-amine
  • 5-[(e)-(2,4-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine
  • 3-[(e)-(2,5-Dibromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine

Comparison: Compared to similar compounds, 5-[(e)-(2,5-Dibromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine exhibits unique reactivity due to the presence of bromine atoms, which enhance its electrophilic character. This makes it more reactive in substitution reactions and potentially more effective in biological applications. Its structural configuration also allows for better interaction with biological targets, making it a promising candidate for further research and development.

Properties

CAS No.

24749-10-8

Molecular Formula

C12H11Br2N5

Molecular Weight

385.06 g/mol

IUPAC Name

5-[(2,5-dibromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine

InChI

InChI=1S/C12H11Br2N5/c1-6-11(7(2)17-12(15)16-6)19-18-10-5-8(13)3-4-9(10)14/h3-5H,1-2H3,(H2,15,16,17)

InChI Key

UADJIKFHMVGAEY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N)C)N=NC2=C(C=CC(=C2)Br)Br

Origin of Product

United States

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